molecular formula C6H2ClF2NO2 B073774 1-Chloro-2,4-difluoro-5-nitrobenzene CAS No. 1481-68-1

1-Chloro-2,4-difluoro-5-nitrobenzene

Cat. No.: B073774
CAS No.: 1481-68-1
M. Wt: 193.53 g/mol
InChI Key: UIOYEIHBWQTVJC-UHFFFAOYSA-N
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Preparation Methods

1-Chloro-2,4-difluoro-5-nitrobenzene can be synthesized through a series of chemical reactions involving nitration, fluorination, and chlorination. One common method involves the nitration of benzene to form nitrobenzene, followed by fluorination and chlorination reactions . The specific steps are as follows:

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity levels .

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions include substituted aromatic compounds, amines, and other derivatives .

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-5-nitrobenzene involves its interaction with molecular targets through its electron-withdrawing groups. These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group, in particular, can undergo reduction to form amines, which are key intermediates in many biological and chemical processes .

Properties

IUPAC Name

1-chloro-2,4-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOYEIHBWQTVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163884
Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1481-68-1
Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-2,4-difluorobenzene (0.829 g, 5.58 mmol, Aldrich, used as received) in conc. H2SO4 (8.0 mL) at 0° C., KNO3 (0.565 g, 5.59 mmol) was added in one lot. The resulting solution was allowed to warm to 28° C. and stirred overnight at 28° C. It was then poured into ice (80 g) and extracted with ethyl acetate (75 mL). The ethyl acetate was dried over anhydrous Na2SO4, removed under vacuum, and the resulting oil was dried further under vacuum to afford 1.007 g (93%) of the pure (1H NMR) title compound as a light red oil; 1H NMR (CDCl3): δ 7.168 (dd, 1H, J1=9.9 Hz, J2=8.4 Hz), 8.238 (t, 1H, J=7.5 Hz).
Quantity
0.829 g
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reactant
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KNO3
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0.565 g
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reactant
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8 mL
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ice
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80 g
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Synthesis routes and methods III

Procedure details

A solution of 2,6-difluoro-5-chloronitrobenzene (2.0g., 1.03 × 10-2 mole) and triethylamine (2.1g., 2.06 × 10-2 mole) was hydrogenated over 10% palladium carbon catalyst for 18 minutes at room temperature and for an additional 4 hours at 60° C. The catalyst was removed by filtration and washed twice with methanol, using 16 ml. of each wash. The solvent was evaporated and the residue was treated with dichloromethane. The resulting mixture was washed with 15 ml. of water, 70 ml. of ammonium hydroxide solution and then 15 ml. of water, and dried over Na2SO4. Evaporation of the remaining solvent gave 1.25 g. of a yellow oil, a yield of 94%. Gas chromatography established the reaction product to contain 89.5% 2,4-difluoro-aniline.
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2 g
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2.1 g
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Q & A

Q1: What is the role of 5-Chloro-2,4-difluoronitrobenzene in the synthesis of 3,5-difluoroaniline?

A1: 5-Chloro-2,4-difluoronitrobenzene serves as a crucial intermediate in the multi-step synthesis of 3,5-difluoroaniline. The research paper describes its production from 2,4,5-trichloronitrobenzene through reaction with an alkali metal fluoride at elevated temperatures []. Subsequently, it undergoes denitration, chlorination, nitration, and finally, reduction to yield the target compound, 3,5-difluoroaniline.

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